Lesinurad Impurity 5 Sodium Salt (Lesinurad Impurity F Sodium Salt)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

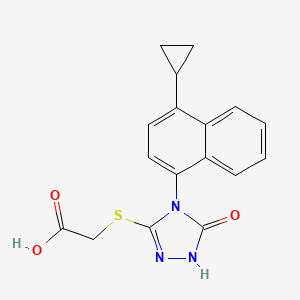

Lesinurad Impurity 5 Sodium Salt, also known as Lesinurad Impurity F Sodium Salt, is a chemical compound with the molecular formula C17H14N3O3SNa and a molecular weight of 363.37 g/mol. It is an impurity associated with Lesinurad, a urate transporter inhibitor used in the treatment of hyperuricemia associated with gout. This compound is significant in the pharmaceutical industry for quality control and research purposes.

准备方法

Synthetic Routes and Reaction Conditions

The key intermediate, [5-hydroxy-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio-acetic acid, is synthesized through a series of reactions involving cyclization, sulfonation, and esterification. The final step involves the neutralization of the acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of Lesinurad Impurity 5 Sodium Salt follows Good Manufacturing Practices (GMP) to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent control over reaction conditions and purification steps. The compound is produced in batches, with each batch undergoing rigorous quality assurance testing to meet industry standards.

化学反应分析

Types of Reactions

Lesinurad Impurity 5 Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives.

科学研究应用

Pharmaceutical Development

Lesinurad Impurity 5 Sodium Salt is significant in the pharmaceutical industry as it serves as a marker for quality control during the synthesis of lesinurad. Understanding its properties and behavior can help ensure the purity and efficacy of the final drug product.

Analytical Chemistry

The identification and quantification of impurities like Lesinurad Impurity 5 are crucial for regulatory compliance. Advanced analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess impurity profiles, ensuring that they remain within acceptable limits during drug formulation .

Toxicological Studies

Research into the toxicological profile of lesinurad includes examining its impurities. Toxicity studies have shown that certain impurities may contribute to adverse effects observed in animal models, thus highlighting the importance of monitoring these compounds during drug development .

Case Study 1: Clinical Trials of Lesinurad

In pivotal clinical trials involving lesinurad, researchers monitored various parameters including serum uric acid levels and renal function. The presence of impurities such as Lesinurad Impurity 5 was assessed to determine their impact on pharmacokinetics and overall drug safety. Results indicated that while lesinurad effectively lowered serum uric acid levels, careful management of impurities was necessary to avoid potential side effects .

Case Study 2: Quality Control Analysis

A study utilizing HPLC demonstrated the successful separation and quantification of Lesinurad Impurity 5 Sodium Salt from the main compound. This analysis was part of a broader effort to establish a quality-by-design framework for lesinurad production, ensuring consistent quality and compliance with regulatory standards .

作用机制

The mechanism of action of Lesinurad Impurity 5 Sodium Salt is closely related to that of Lesinurad. Lesinurad inhibits the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), reducing the reabsorption of uric acid in the kidneys and promoting its excretion . This mechanism helps lower serum uric acid levels, which is beneficial in the treatment of gout.

相似化合物的比较

Lesinurad Impurity 5 Sodium Salt can be compared with other impurities of Lesinurad, such as:

Lesinurad Impurity 1 (Lesinurad Impurity B): Differing in the position and type of substituents on the triazole ring.

Lesinurad Impurity 2: Another structural variant with different functional groups.

Lesinurad Impurity 3: Contains additional modifications on the naphthalene ring.

The uniqueness of Lesinurad Impurity 5 Sodium Salt lies in its specific structural configuration, which influences its chemical reactivity and interaction with biological targets.

生物活性

Lesinurad Impurity 5 Sodium Salt, also known as Lesinurad Impurity F Sodium Salt, is a chemical compound associated with lesinurad, a selective uric acid reabsorption inhibitor used in the treatment of gout. This article explores the biological activity of this impurity, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl]thio]-

- Molecular Formula : C17H15N3O3S

- Molecular Weight : 341.38 g/mol

- CAS Number : 1384208-36-9

Lesinurad acts primarily by inhibiting the uric acid transporter URAT1, which is responsible for the reabsorption of uric acid in the renal tubules. By blocking URAT1, lesinurad increases uric acid excretion and lowers serum uric acid levels. This mechanism is critical in managing hyperuricemia and gout symptoms.

Inhibition Profile

Lesinurad also inhibits other transporters such as:

- OAT4 : Involved in luminal urate reabsorption.

- OAT1 and OAT3 : Affect renal clearance of uric acid.

The inhibitory concentrations (IC50) for these transporters are as follows:

Pharmacodynamic Effects

Clinical studies show that lesinurad significantly reduces serum uric acid levels when administered alone or in combination with xanthine oxidase inhibitors (XOIs) like febuxostat. For instance:

- A study involving 324 patients demonstrated that adding lesinurad (400 mg) to febuxostat therapy resulted in a serum uric acid target achievement rate of 76.1% compared to 46.8% with febuxostat alone after six months .

Safety Profile

The safety profile of lesinurad is generally comparable to that of febuxostat; however, higher doses of lesinurad have been associated with reversible elevations in serum creatinine levels. Chronic administration has raised concerns about potential renal toxicity, particularly at high doses (600 mg/kg/day) observed in animal studies .

Clinical Efficacy

Research indicates that lesinurad effectively lowers serum uric acid levels:

- In a clinical trial assessing its efficacy over 12 months, patients receiving lesinurad alongside febuxostat showed significant reductions in total target tophi area compared to those receiving febuxostat alone .

Toxicology Studies

Toxicology assessments have revealed potential kidney and gastrointestinal toxicities at elevated doses:

- In rats treated with high doses (600 mg/kg/day), findings included tubular degeneration and necrosis .

- Similar toxicological effects were noted in monkeys, emphasizing the need for careful dose management in clinical settings.

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Primary Action | Inhibits URAT1 to increase uric acid excretion |

| IC50 Values | URAT1: 7.3 µM; OAT4: 3.7 µM; OAT1: 4.3 µM; OAT3: 3.5 µM |

| Clinical Efficacy | Achieves target serum uric acid levels >75% with combination therapy |

| Safety Concerns | Reversible increases in serum creatinine; potential renal toxicity at high doses |

| Animal Toxicology Findings | Kidney toxicity at high doses; GI tract erosion observed |

属性

IUPAC Name |

2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c21-15(22)9-24-17-19-18-16(23)20(17)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,18,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTVBLUBSGNVKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=O)NN=C4SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。